2-(2-Phenylethyl)pyrimidine-5-carboxylic acid
Description
2-(2-Phenylethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a phenylethyl substituent at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring. This structure combines aromaticity from the phenyl group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2-phenylethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChI Key |
RBPJCTGXYAZRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with phenylacetic acid under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-Phenylethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Structural and Functional Variations
The substituents on the pyrimidine ring significantly influence the compound’s physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- The phenylethyl group in the target compound increases lipophilicity compared to pyridinyl (e.g., compound 11) or trifluoromethyl analogs (e.g., CAS 306960-77-0) . This enhances membrane permeability but may reduce aqueous solubility.
- Fluorinated derivatives (e.g., 2-(3-fluorophenyl)) balance electronegativity and lipophilicity, improving target binding in medicinal applications .
Electronic and Steric Effects
- Trifluoromethyl groups introduce strong electron-withdrawing effects, increasing the carboxylic acid’s acidity and reactivity in amidation or esterification reactions .
- Biphenylyl substituents (e.g., ) add steric bulk, favoring applications in liquid crystals but limiting bioavailability .
Biological Activity
- Pyridinyl derivatives (e.g., compound 11) exhibit anti-fibrosis activity, likely due to hydrogen bonding with the pyridine nitrogen .
- Hydroxamic acid derivatives () act as histone deacetylase inhibitors (HDACIs), whereas the phenylethyl group may favor kinase or GPCR targeting .
Synthetic Strategies
Biological Activity
2-(2-Phenylethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by various studies and data tables illustrating its efficacy against different biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a phenylethyl group and a carboxylic acid functionality, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4-Methyl-2-(2-phenylethyl)amino-pyrimidine-5-carboxylic acid | S. aureus | 16 µg/mL |
| 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acid | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines. For instance, studies have demonstrated that certain derivatives can selectively inhibit the growth of non-small cell lung cancer cells by modulating EGFR signaling pathways.
Case Study: Inhibition of EGFR in Cancer Cells
A recent study evaluated the effects of this compound on EGFR-mutant cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 50 nM, suggesting that this compound could serve as a lead for developing targeted therapies against lung cancer.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which many pyrimidine derivatives exert their anti-inflammatory activity.
Data Table: COX Inhibition by Pyrimidine Derivatives
| Compound | COX Enzyme Targeted | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 0.12 |
| COX-2 | 0.04 | |
| Other Pyrimidine Derivative | COX-1 | 0.09 |
| COX-2 | 0.03 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes like COX, inhibiting their activity.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest potential interactions with DNA, affecting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
